molecular formula C10H10N4OS2 B2559056 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide CAS No. 332114-16-6

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide

Cat. No. B2559056
CAS RN: 332114-16-6
M. Wt: 266.34
InChI Key: LZIITYOJDOSNHT-UHFFFAOYSA-N
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Description

“2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .


Synthesis Analysis

The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process involves the use of these reagents and specific reaction conditions .


Molecular Structure Analysis

The molecular structure of “2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide” is complex and involves several functional groups. The compound contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom .


Chemical Reactions Analysis

The compound has been evaluated for its urease inhibitor activities . Urease is an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . The compound’s interaction with this enzyme has been studied using molecular docking simulations .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are determined by its molecular structure. For example, one of the synthesized derivatives of the compound has a melting point of 194–196°C .

Scientific Research Applications

Urease Inhibitory Activity

This compound has been studied for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is a critical process for certain bacteria like Helicobacter pylori. Inhibiting urease can help treat infections caused by these bacteria. Novel derivatives of the compound have shown high activity against urease, with one derivative exhibiting an inhibitory concentration (IC50) of 2.85 µM, indicating its promise as a therapeutic agent .

Synthesis of Cephalosporins

The compound serves as an intermediate in the synthesis of cephalosporins , which are a class of antibiotics. Cephalosporins are used to treat a variety of bacterial infections and are particularly useful due to their stability and broad spectrum of activity. The thiadiazole group in the compound is a key feature in the synthesis of these antibiotics .

Mechanism of Action

The compound’s mechanism of action is related to its ability to inhibit the urease enzyme . The compound and other synthesized derivatives could interact well with the active site of the urease enzyme . Among all the synthesized compounds, one particular derivative showed more favorable interactions with the active site, confirming its great inhibitory activity .

Future Directions

The high binding energy for the compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . Therefore, the compound might be a promising candidate for further evaluation .

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS2/c11-9-13-14-10(17-9)16-6-8(15)12-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,13)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIITYOJDOSNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901329200
Record name 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665999
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide

CAS RN

332114-16-6
Record name 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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